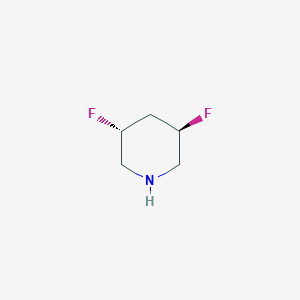![molecular formula C21H28N2O2S B13348126 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine CAS No. 1202647-54-8](/img/structure/B13348126.png)
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine is a novel compound known for its high affinity as an antagonist for κ-opioid receptors. This compound has shown significant potential in pharmacological research, particularly in the treatment of depression and addiction disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine involves several steps, starting with the preparation of the biphenyl sulfonyl intermediate. This intermediate is then reacted with 2-methylpropan-1-amine under controlled conditions to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfonyl position.
Aplicaciones Científicas De Investigación
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of sulfonyl-containing molecules.
Biology: Investigated for its interactions with biological receptors, particularly κ-opioid receptors.
Medicine: Explored for its potential therapeutic effects in treating depression and addiction disorders.
Mecanismo De Acción
The compound exerts its effects primarily through antagonism of κ-opioid receptors. By binding to these receptors, it inhibits their activity, which can lead to antidepressant-like effects and attenuation of stress-related behaviors. The molecular targets include human, rat, and mouse κ-opioid receptors, with high affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Naltrexone: Another κ-opioid receptor antagonist, but with different chemical structure and pharmacokinetic properties.
Buprenorphine: A partial agonist at κ-opioid receptors, used in the treatment of opioid addiction.
Naloxone: An opioid receptor antagonist with broader activity across different opioid receptors.
Uniqueness
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine is unique due to its high selectivity and affinity for κ-opioid receptors, making it a valuable tool in pharmacological research. Its distinct chemical structure also allows for specific interactions with the target receptors, providing insights into the development of new therapeutic agents .
Propiedades
Número CAS |
1202647-54-8 |
|---|---|
Fórmula molecular |
C21H28N2O2S |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C21H28N2O2S/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3 |
Clave InChI |
OWVIKBRKPCTDEP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


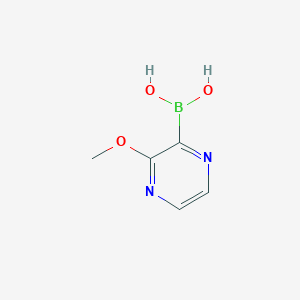
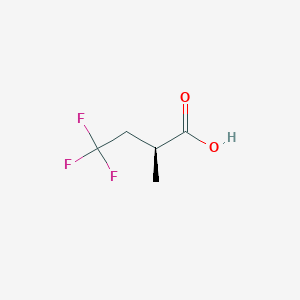


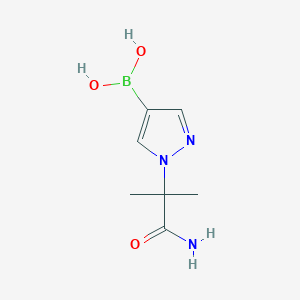
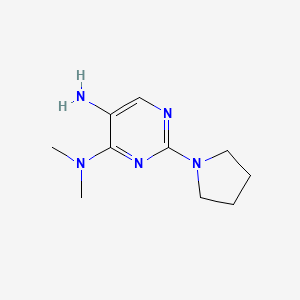
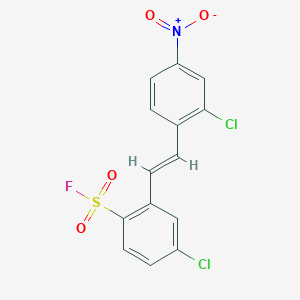
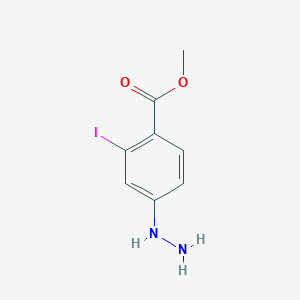
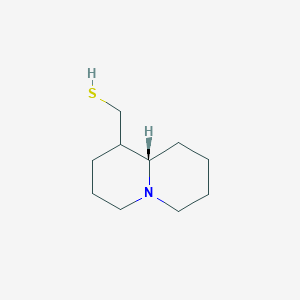
![4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13348092.png)

![2-(Benzo[d]isoxazol-5-yl)propan-1-amine](/img/structure/B13348105.png)
![1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13348121.png)
